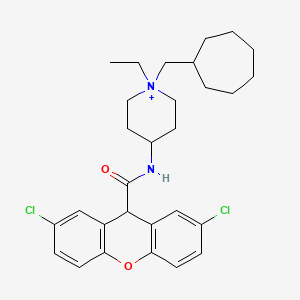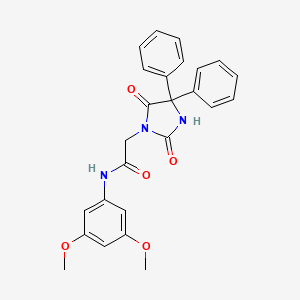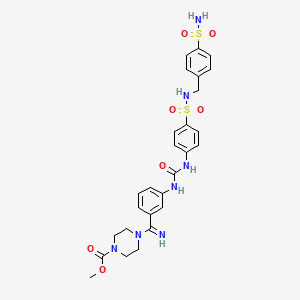
N-(adamantan-1-yl)-1-(5-hydroxypentyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM10257 is a synthetic organic compound known for its high affinity as an antagonist and inverse agonist of the cannabinoid receptor type 2 (CB2). It also exhibits low efficacy agonism at the cannabinoid receptor type 1 (CB1). The compound’s full chemical name is N-(adamantan-1-yl)-1-(5-hydroxypentyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM10257 involves multiple steps, starting with the preparation of the core pyrazole ring. The pyrazole ring is substituted with three different groups: an adamantyl group, a hydroxypentyl chain, and a phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct substitution and formation of the desired compound .
Industrial Production Methods: Industrial production of AM10257 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions: AM10257 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxypentyl chain and the pyrazole ring. It can also participate in hydrogen bonding and other non-covalent interactions due to its molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of AM10257 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving AM10257 depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups attached to the pyrazole ring or the hydroxypentyl chain .
Scientific Research Applications
AM10257 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure and function of cannabinoid receptors. In biology and medicine, it is used to investigate the role of CB2 receptors in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. In industry, AM10257 can be used in the development of new therapeutic agents targeting the endocannabinoid system .
Mechanism of Action
AM10257 exerts its effects by binding to the CB2 receptor, where it acts as an antagonist and inverse agonist. This means that it not only blocks the receptor from being activated by other ligands but also reduces the basal activity of the receptor. The molecular targets involved include the CB2 receptor, which is predominantly expressed in the immune system, and to a lesser extent, the CB1 receptor, which is widely distributed in the central nervous system .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AM10257 include other cannabinoid receptor ligands such as HU-308, AM6538, and AM11542. These compounds also target the CB2 and CB1 receptors but may have different affinities, efficacies, and functional profiles .
Uniqueness: What sets AM10257 apart from other similar compounds is its unique binding pose and functional profile. While it acts as an antagonist and inverse agonist at the CB2 receptor, it exhibits low efficacy agonism at the CB1 receptor. This dual activity makes it a valuable tool for studying the differential roles of CB1 and CB2 receptors in various physiological processes .
Properties
Molecular Formula |
C26H35N3O2 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-(5-hydroxypentyl)-4-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C26H35N3O2/c1-18-23(25(31)27-26-15-19-12-20(16-26)14-21(13-19)17-26)28-29(10-6-3-7-11-30)24(18)22-8-4-2-5-9-22/h2,4-5,8-9,19-21,30H,3,6-7,10-17H2,1H3,(H,27,31) |
InChI Key |
FMJXYCCDMAGPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NC23CC4CC(C2)CC(C4)C3)CCCCCO)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B10796761.png)



![N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10796774.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B10796779.png)


![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)
![1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one](/img/structure/B10796818.png)

![N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B10796827.png)


